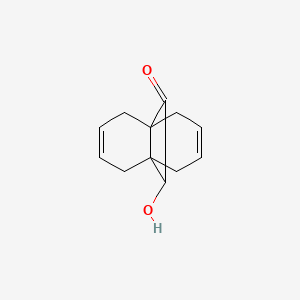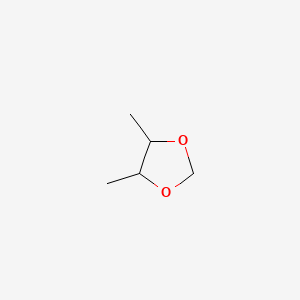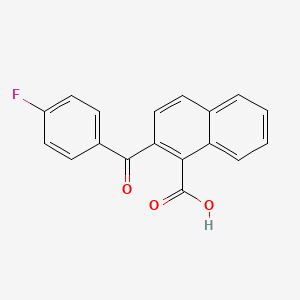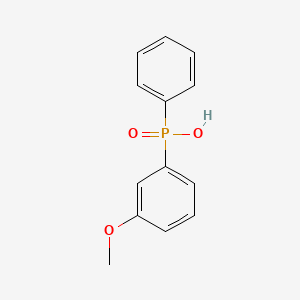
(3-Methoxyphenyl)(phenyl)phosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxyphenyl)(phenyl)phosphinic acid is an organophosphorus compound with the molecular formula C13H13O3P It is characterized by the presence of a phosphinic acid group attached to a phenyl ring and a 3-methoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxyphenyl)(phenyl)phosphinic acid can be achieved through several methods. One common approach involves the reaction of phenylphosphinic acid with 3-methoxyphenylboronic acid under suitable conditions. The reaction typically requires a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: (3-Methoxyphenyl)(phenyl)phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphinic acid group to a phosphine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Phosphonic acids or phosphine oxides.
Reduction: Phosphines.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
(3-Methoxyphenyl)(phenyl)phosphinic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as enzyme inhibitors.
Industry: It is used in the development of materials with specific properties, such as flame retardants and corrosion inhibitors.
Mechanism of Action
The mechanism of action of (3-Methoxyphenyl)(phenyl)phosphinic acid involves its interaction with molecular targets, such as enzymes or receptors. The phosphinic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding to the active site of the enzyme, blocking the natural substrate from binding and thus preventing the enzyme’s catalytic activity.
Comparison with Similar Compounds
Phenylphosphinic acid: Lacks the methoxy group, making it less versatile in certain reactions.
(4-Methoxyphenyl)(phenyl)phosphinic acid: Similar structure but with the methoxy group in a different position, affecting its reactivity and properties.
Diphenylphosphinic acid: Contains two phenyl groups, differing in steric and electronic effects.
Uniqueness: (3-Methoxyphenyl)(phenyl)phosphinic acid is unique due to the presence of both a phenyl and a 3-methoxyphenyl group, which provides distinct electronic and steric properties. This uniqueness allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H13O3P |
|---|---|
Molecular Weight |
248.21 g/mol |
IUPAC Name |
(3-methoxyphenyl)-phenylphosphinic acid |
InChI |
InChI=1S/C13H13O3P/c1-16-11-6-5-9-13(10-11)17(14,15)12-7-3-2-4-8-12/h2-10H,1H3,(H,14,15) |
InChI Key |
AORUJVSRIBKNNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)P(=O)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-Azatricyclo[4.4.2.01,6]dodec-3-en-12-one](/img/structure/B11944650.png)


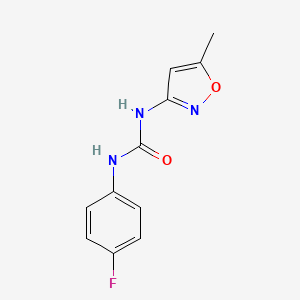
![3a,3b,4,5,6,7,8,9,10,11,11a,11b-Dodecahydrophenanthro[9,10-c]furan-1,3-dione](/img/structure/B11944677.png)
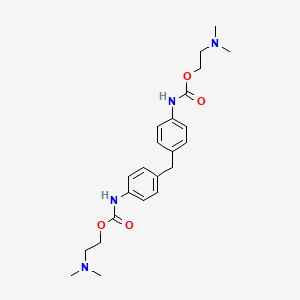
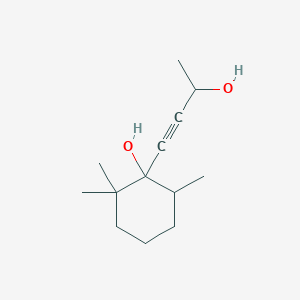
![4-[(4-Dimethylamino-benzylidene)-amino]-phenol](/img/structure/B11944701.png)
